molecular formula C11H19NO3 B1396854 Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate CAS No. 1272656-90-2

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate

Cat. No. B1396854
M. Wt: 213.27 g/mol
InChI Key: QXZSSQNYUNNRJG-UHFFFAOYSA-N
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Patent
US08492554B2

Procedure details

To a solution of ethyl 1-[(4-nitrophenyl)sulfonyl]-8-oxa-1-azaspiro[4.5]decane-2-carboxylate (165) (1.47 g, 3.7 mmol) in anhydrous acetonitrile (25 mL) was added potassium carbonate (0.76 g, 5.5 mmol), 18-crown-6 (0.2 g, 0.7 mmol) and thiophenol (0.6 mL. 5.5 mmol) and the reaction stirred at room temperature for 18 h. The reaction was concentrated in vacuo and the residue dissolved in 0.1 N HCl. The aqueous layer was extracted twice with EtOAc and the organic layer was discarded. The aqueous layer was treated with solid potassium carbonate until the solution gave blue pH paper. It was extracted with 15% isopropanol/dichloromethane (3×) and the organic layer dried over sodium sulfate and concentrated in vacuo to afford the title compound as a clear oil (0.71 g, 90% yield).
Name
ethyl 1-[(4-nitrophenyl)sulfonyl]-8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(S([N:13]2[C:17]3([CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)[CH2:16][CH2:15][CH:14]2[C:23]([O:25][CH2:26][CH3:27])=[O:24])(=O)=O)=CC=1)([O-])=O.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.C1(S)C=CC=CC=1>C(#N)C>[NH:13]1[C:17]2([CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[CH2:16][CH2:15][CH:14]1[C:23]([O:25][CH2:26][CH3:27])=[O:24] |f:1.2.3|

Inputs

Step One
Name
ethyl 1-[(4-nitrophenyl)sulfonyl]-8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Quantity
1.47 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1C(CCC12CCOCC2)C(=O)OCC
Name
Quantity
0.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
0.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 0.1 N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with solid potassium carbonate until the solution
CUSTOM
Type
CUSTOM
Details
gave blue pH paper
EXTRACTION
Type
EXTRACTION
Details
It was extracted with 15% isopropanol/dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C(CCC12CCOCC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.